Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine
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Overview
Description
Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine is a chemical compound with the molecular formula C8H11ClFNS and a molecular weight of 207.69 g/mol It is characterized by the presence of a cyclopropyl group attached to a 5-fluoro-2-thienylmethyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine typically involves the reaction of cyclopropylamine with 5-fluoro-2-thiophenemethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiophene moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted thiophene or amine compounds .
Scientific Research Applications
Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
5-Fluoro-2-thiophenemethylamine: A related compound with a similar thiophene moiety but lacking the cyclopropyl group.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
Cyclopropyl[(5-fluoro-2-thienyl)methyl]amine is unique due to the combination of the cyclopropyl and 5-fluoro-2-thienylmethyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11ClFNS |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C8H10FNS.ClH/c9-8-4-3-7(11-8)5-10-6-1-2-6;/h3-4,6,10H,1-2,5H2;1H |
InChI Key |
QTLZIVBISNVKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
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